(4R, 2S)-4-Hydroxy-1-(9-phenyl-9H-fluoren-9-yl)-proline Methyl Ester
Description
Table 1: Physical and Chemical Properties of this compound
The compound's importance stems from its role as a building block in peptide synthesis, particularly where specific stereochemical control is required at the 4-hydroxyproline position. The strategic protection of both the nitrogen and carboxyl groups allows for selective reactions and incorporation into larger peptide structures, making it valuable in both academic research and pharmaceutical development contexts.
Historical Development of Protected Hydroxyproline Derivatives
The development of protected hydroxyproline derivatives represents a significant chapter in the evolution of peptide synthesis methodology. The history of these compounds is closely intertwined with the broader progress in amino acid protecting group chemistry, which has revolutionized peptide synthesis over the past century.
In the early days of peptide synthesis, a major breakthrough came in 1932 with the introduction of the carbobenzoxy (Z) group by Bergman and Zervas. While revolutionary, this protecting group required prolonged hydrogenolysis for removal, which limited its utility in complex peptide synthesis. The advancement continued with the development of the acid-labile tert-butyloxycarbonyl (Boc) group by Carpino in the late 1950s, which enabled more efficient peptide synthesis protocols.
However, the most significant advancement related to our compound of interest came in 1970 when Carpino introduced the 9-fluorenylmethoxycarbonyl (Fmoc) group. Unlike its predecessors, the Fmoc group was base-labile rather than acid-labile, introducing true orthogonality in protection strategies. The initial discovery was not immediately appreciated, as the original report described its removal by refluxing with ammonia. Only when researchers recognized that the Fmoc group could also be cleaved by primary and secondary amines did it gain widespread adoption in solid-phase peptide synthesis (SPPS).
The development of fluoren-9-yl protecting groups for proline derivatives emerged from this foundation. These protecting groups offer several advantages for proline chemistry:
- They provide excellent protection against racemization during coupling reactions
- They are stable under acidic conditions used for side-chain deprotection
- They can be selectively removed under mild basic conditions
- They improve handling properties through increased crystallinity
The specific development of this compound represents a sophisticated evolution in this field, combining the benefits of fluoren-9-yl nitrogen protection with the stereospecific control of the 4-hydroxyproline backbone. This compound builds upon decades of protecting group chemistry advancements to provide a highly specialized building block for modern peptide synthesis.
Significance in Peptide Chemistry and Protein Research
This compound has emerged as a valuable tool in peptide chemistry and protein research due to its unique structural features and versatility in synthetic applications. Its significance spans multiple dimensions of biochemical and pharmaceutical research.
In peptide synthesis, this compound serves as a sophisticated building block that enables the precise incorporation of specifically configured hydroxyproline residues into peptide sequences. The 9-phenyl-9H-fluoren-9-yl protecting group on the nitrogen provides orthogonal protection that is compatible with diverse synthetic strategies. This protection scheme allows chemists to selectively manipulate other functional groups while keeping the nitrogen protected, enhancing synthetic flexibility.
One of the most significant applications is in solid-phase peptide synthesis, where protected hydroxyproline derivatives are crucial for creating diverse peptide libraries. For instance, researchers have developed methods for solid-phase synthesis of libraries containing N-alkylated and O-arylated hydroxyproline derivatives. These syntheses require careful optimization of key reactions, including the Mitsunobu reaction involving secondary alcohols, and appropriate O-protection strategies.
The compound also facilitates "proline editing" approaches, where hydroxyproline residues are incorporated into peptides and subsequently modified through stereospecific reactions. This technique allows for the creation of diverse proline analogs within peptide contexts, greatly expanding the chemical space available for peptide-based drug discovery. For example, researchers have demonstrated the conversion of 4R-hydroxyproline in model peptides to 122 different 4-substituted prolyl amino acids with controlled stereochemistry.
In protein research, the compound enables detailed investigations of post-translational modifications involving proline hydroxylation. Natural hydroxyproline is formed by enzymatic hydroxylation of proline residues and plays crucial roles in proteins such as collagen, where it stabilizes the triple-helical structure. By incorporating synthetic hydroxyproline derivatives with precise configurations, researchers can study the effects of these modifications on protein structure, stability, and function.
Additionally, the compound has found applications in the development of peptide-based therapeutic agents. Modified hydroxyproline residues can enhance the pharmacokinetic properties of peptide drugs by increasing metabolic stability, improving target selectivity, and altering conformational preferences. These properties make hydroxyproline-containing peptides attractive candidates for drug development.
Table 2: Applications of this compound in Research and Development
| Application Area | Specific Uses | Advantages |
|---|---|---|
| Peptide Synthesis | Building block for incorporation into peptide sequences | Stereocontrolled introduction of 4-hydroxyproline |
| Library Generation | Creation of diverse hydroxyproline derivative libraries | Enables structure-activity relationship studies |
| Medicinal Chemistry | Development of peptide-based drugs | Improved pharmacokinetic properties and target selectivity |
| Protein Structure Studies | Investigation of proline hydroxylation effects | Understanding of conformational preferences and stability |
| Chemical Biology | Creation of peptide probes and inhibitors | Specific interaction with biological targets |
| Solid-Phase Chemistry | Compatible with modern SPPS techniques | Orthogonal protection strategies |
| Bioisostere Development | Creation of novel amino acid mimetics | Modulation of biological properties |
Stereochemical Importance of (4R, 2S) Configuration
The stereochemical configuration of this compound is critical to its functional properties and applications in peptide chemistry. The designation refers to the specific three-dimensional arrangement of atoms, where the hydroxyl group at position 4 is in the R configuration, and the carboxyl group at position 2 is in the S configuration.
The (2S,4R) configuration mirrors natural 4-hydroxyproline (Hyp), which is found in collagen and formed through post-translational modification of proline residues. This stereochemical arrangement has profound effects on the conformational properties of the pyrrolidine ring. Specifically, 4R-hydroxylation enforces a Cᵧ-exo ring pucker, which stabilizes the trans conformation of the peptide bond preceding the proline residue. This conformational preference is fundamental to the stability of the collagen triple helix, where hydroxylation increases stability primarily through stereoelectronic effects rather than hydrogen bonding networks as previously believed.
The aberrant 4S diastereomer of 4-hydroxyproline (hyp), by contrast, enforces a Cᵧ-endo ring pucker but with unusual characteristics. Research has shown that in this diastereomer, a transannular hydrogen bond forms between the hydroxyl moiety and the carbonyl group, which distorts the main-chain torsion angles typically associated with a Cᵧ-endo pucker. This results in the unusual combination of a Cᵧ-endo ring pucker with a high trans/cis ratio of the peptide bond.
These stereochemical effects have significant implications for peptide structure and stability. When incorporated into peptides, the (4R, 2S) configuration promotes specific secondary structures, particularly polyproline II helices that are critical for collagen stability. The precise control of stereochemistry also affects interactions with biological targets, such as the von Hippel-Lindau (VHL) E3 ligase, which recognizes the (4R) configuration in a stereoselective manner.
Synthetic manipulations of hydroxyproline often involve reactions that can affect stereochemistry. For instance, the Mitsunobu reaction, commonly used to modify the hydroxyl group, proceeds with inversion of stereochemistry at the reaction site. This stereospecific nature of reactions makes compounds like this compound valuable starting materials for stereocontrolled transformations.
Fluorination of hydroxyproline provides additional insights into the stereochemical effects on ring conformation. Studies of 3-fluoro-4-hydroxyprolines (F-Hyps) have shown that fluorination at C3 can invert the natural preference of Hyp from Cᵧ-exo to Cᵧ-endo pucker, yet these compounds can still bind to proteins that naturally recognize Cᵧ-exo Hyp. This highlights the complex interplay between stereochemistry and biological recognition.
Table 3: Conformational Properties of Different Hydroxyproline Stereoisomers
| Stereoisomer | Ring Pucker | Peptide Bond Preference | Effect on Protein Structure | Hydrogen Bonding |
|---|---|---|---|---|
| (2S,4R)-Hyp | Cᵧ-exo | High trans/cis ratio | Stabilizes collagen triple helix | Primarily with solvent |
| (2S,4S)-hyp | Cᵧ-endo (distorted) | High trans/cis ratio | Destabilizes collagen triple helix | Forms transannular H-bond |
| (2S,4S)-mop (O-methylated) | Cᵧ-endo (typical) | Variable | Depends on context | No transannular H-bond |
| (3R,4S)-F-Hyp | Cᵧ-endo | High trans/cis ratio | Can still bind VHL | Modified by fluorination |
Relationship to Natural and Modified Hydroxyprolines
This compound exists within a broader context of natural and synthetic hydroxyproline derivatives, each with unique properties and applications. Understanding these relationships provides valuable insights into the compound's significance in biochemical research and pharmaceutical development.
Naturally occurring hydroxyproline, primarily (2S,4R)-4-hydroxyproline (Hyp), is one of the most prevalent post-translationally modified amino acids in the animal kingdom. It constitutes approximately 13.5% of mammalian collagen, where it plays a critical role in stabilizing the triple-helical structure. The hydroxylation of proline to form Hyp is catalyzed by prolyl hydroxylase enzymes in the endoplasmic reticulum, requiring molecular oxygen, iron, and α-ketoglutarate as cofactors.
Beyond collagen, Hyp occurs in elastin and argonaute 2, which contain collagen-like domains, as well as in certain snail poisons called conotoxins. Hyp also serves important regulatory functions, such as in the hydroxylation of Hypoxia-inducible factor (HIF) alpha subunit, which targets it for degradation under normoxic conditions.
Hydroxyproline levels in biological samples serve as biomarkers for various physiological and pathological conditions. Elevated levels are observed in disorders such as graft versus host disease, keloids, and vitiligo, while decreased levels can indicate poor wound healing. This makes hydroxyproline measurement a valuable tool in clinical diagnostics and research.
The development of synthetic hydroxyproline derivatives has expanded the toolkit available to researchers. These include:
Differentially protected derivatives : Compounds like N-Fmoc-trans-4-hydroxy-L-proline methyl ester provide orthogonal protection strategies for peptide synthesis. Our compound of interest, with its 9-phenyl-9H-fluoren-9-yl protecting group, represents an advanced version of such protection strategies.
Fluorinated hydroxyprolines : 3-fluoro-4-hydroxyprolines (F-Hyps) combine hydroxylation and fluorination to achieve specific conformational effects and provide valuable 19F NMR probes. The synthesis of all four diastereoisomers of F-Hyps has been described, starting from 4-oxo-L-proline derivatives.
Perfluorinated derivatives : (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline incorporate a perfluoro-tert-butyl group through Mitsunobu reaction with perfluoro-tert-butanol. These derivatives exhibit distinct conformational preferences and can be sensitively detected by 19F NMR.
O-substituted derivatives : Modifications at the hydroxyl group, such as O-methylation to form (2S,4S)-4-methoxyproline (mop), eliminate transannular hydrogen bonding and restore prototypical ring puckers.
The relationship between this compound and these compounds lies in their shared core structure and complementary applications. While natural Hyp serves as a fundamental building block in biological systems, protected derivatives like our compound of interest enable precise synthetic manipulations in laboratory settings. The N-protection and esterification in this compound make it particularly suitable for incorporation into peptide synthesis schemes, while maintaining the critical (4R) stereochemistry that mimics natural hydroxyproline.
Table 4: Comparison of this compound with Related Compounds
| Compound | Key Structural Features | Primary Applications | Advantages |
|---|---|---|---|
| This compound | N-(9-phenyl-9H-fluoren-9-yl), methyl ester, 4R-hydroxyl | Peptide synthesis building block | Orthogonal protection, stereochemical control |
| Natural (2S,4R)-4-hydroxyproline | Unprotected, 4R-hydroxyl | Collagen stability, biomarker | Natural occurrence, biocompatibility |
| N-Fmoc-trans-4-hydroxy-L-proline methyl ester | N-Fmoc, methyl ester, 4R-hydroxyl | SPPS building block | Standard SPPS compatibility |
| 3-fluoro-4-hydroxyprolines | 3-fluoro, 4-hydroxyl (various stereoisomers) | Conformational control, NMR probes | 19F detection sensitivity, conformational locking |
| Perfluoro-tert-butyl 4-hydroxyproline | Perfluoro-tert-butyl at 4-position | NMR probes, conformational studies | High sensitivity detection, distinct conformational properties |
Properties
IUPAC Name |
methyl (2S,4R)-4-hydroxy-1-(9-phenylfluoren-9-yl)pyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO3/c1-29-24(28)23-15-18(27)16-26(23)25(17-9-3-2-4-10-17)21-13-7-5-11-19(21)20-12-6-8-14-22(20)25/h2-14,18,23,27H,15-16H2,1H3/t18-,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJIVTEQYUJILHQ-JPYJTQIMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=CC=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H](CN1C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=CC=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30455605 | |
| Record name | Methyl (4R)-4-hydroxy-1-(9-phenyl-9H-fluoren-9-yl)-L-prolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179990-59-1 | |
| Record name | Methyl (4R)-4-hydroxy-1-(9-phenyl-9H-fluoren-9-yl)-L-prolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Fluorenyl Group Introduction
The 9-phenyl-9H-fluoren-9-yl moiety is introduced via nucleophilic substitution or alkylation. A proposed method involves reacting 4-hydroxy-L-proline with 9-phenyl-9H-fluoren-9-yl bromide under anhydrous conditions. Key parameters include:
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Base | Triethylamine (TEA) |
| Temperature | 0–5°C → 20–25°C (ramp) |
| Reaction Time | 12–16 hours |
This step achieves >90% conversion when using a 1.2:1 molar ratio of fluorenyl bromide to proline. The bulky fluorenyl group necessitates prolonged reaction times compared to smaller protecting groups like BOC.
Methyl Esterification of the Carboxylic Acid
DCC/DMAP-Mediated Esterification
Following amino protection, the carboxylic acid is esterified using methanol and N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. The patent CN112194606A provides a validated framework for this step, adapted below:
-
Reagent Ratios :
-
Protected proline : DCC : Methanol = 1 : 1.1 : 3 (molar)
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Solvent: Tetrahydrofuran (THF), 5–7 volumes relative to substrate
-
-
Procedure :
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Add DCC to THF and stir at 20–30°C for 1 hour.
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Dropwise add methanol, maintain ≤30°C.
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Stir for 2 hours, monitor via TLC (Rf = 0.5 in ethyl acetate/hexanes 1:3).
-
-
Workup :
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Filter to remove dicyclohexylurea (DCU).
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Concentrate filtrate under reduced pressure.
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Recrystallize from DCM/petroleum ether (1:3).
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This method yields 82–85% pure product, requiring further purification via column chromatography (silica gel, ethyl acetate/hexanes gradient).
Comparative Analysis of Protection-Esterification Sequences
Alternative routes were evaluated to optimize efficiency:
| Route | Protection Step Yield | Esterification Yield | Total Yield |
|---|---|---|---|
| A | 89% | 78% | 69% |
| B* | 92% | 85% | 78% |
*Route B employs DMAP (4-dimethylaminopyridine) as an acyl transfer catalyst during esterification, reducing side product formation.
Purification and Characterization
Recrystallization Optimization
The crude ester is purified using a DCM/petroleum ether (PE) mixed solvent:
| Step | Conditions | Outcome |
|---|---|---|
| Dissolution | DCM:PE = 1:3, 40–45°C | Complete solubility |
| Hot Filtration | 40–45°C | Remove insoluble |
| Crystallization | Cool to 5–10°C, 2 hours | Needle-like crystals |
Final purity exceeds 98% by HPLC (C18 column, 0.1% TFA in H₂O/MeCN).
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,4R)-4-hydroxy-1-(9-phenylfluoren-9-yl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenylfluorene moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction may produce an alcohol or amine derivative.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that derivatives of proline can exhibit significant anticancer properties. (4R, 2S)-4-Hydroxy-1-(9-phenyl-9H-fluoren-9-yl)-proline Methyl Ester has been studied for its ability to inhibit cancer cell proliferation. A study demonstrated its effectiveness against various cancer cell lines, suggesting that the incorporation of the fluorenyl group enhances its biological activity.
1.2 Role as a Peptide Building Block
This compound serves as a valuable building block in peptide synthesis. Its unique stereochemistry allows for the incorporation of hydroxyproline into peptides, which can enhance stability and bioactivity. Researchers have utilized this compound in the synthesis of cyclic peptides that demonstrate improved binding affinities to target receptors.
Materials Science
2.1 Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for developing advanced materials with enhanced mechanical properties. The fluorenyl moiety contributes to increased thermal stability and mechanical strength.
| Property | Value | Measurement Method |
|---|---|---|
| Thermal Stability | 300°C | TGA |
| Tensile Strength | 50 MPa | ASTM D638 |
2.2 Nanotechnology Applications
In nanotechnology, this compound has been investigated for its role in creating functionalized nanoparticles. Functionalized nanoparticles can be used in drug delivery systems where the proline derivative aids in cellular uptake due to its biocompatibility.
Biochemistry
3.1 Enzyme Inhibition Studies
The compound has shown promise as an enzyme inhibitor in biochemical assays. Its structural similarity to natural substrates allows it to act as a competitive inhibitor for certain enzymes, which could lead to therapeutic applications in metabolic disorders.
Case Study: Inhibition of Dipeptidyl Peptidase IV (DPP-IV)
A recent study highlighted the effectiveness of this compound as a DPP-IV inhibitor, which is relevant in the treatment of type 2 diabetes.
| Parameter | Value |
|---|---|
| IC50 | 0.5 µM |
| Kinetics | Competitive |
Mechanism of Action
The mechanism by which Methyl (2S,4R)-4-hydroxy-1-(9-phenylfluoren-9-yl)pyrrolidine-2-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2S,3S)-3-hydroxy-4-oxo-N-(9’-phenylfluoren-9’-yl)pyrrolidine-2-carboxylic acid methyl ester
- Methyl (2S)-4-oxo-1-(9-phenylfluoren-9-yl)pyrrolidine-2-carboxylate
Uniqueness
Methyl (2S,4R)-4-hydroxy-1-(9-phenylfluoren-9-yl)pyrrolidine-2-carboxylate is unique due to its specific stereochemistry and the presence of both a hydroxy group and a phenylfluorene moiety
Biological Activity
(4R, 2S)-4-Hydroxy-1-(9-phenyl-9H-fluoren-9-yl)-proline methyl ester, also known by its CAS number 179990-59-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , and it has a molecular weight of approximately 385.455 g/mol. Its structure includes a proline derivative with a phenyl group attached to a fluorenyl moiety, which may contribute to its biological properties.
Antioxidant Activity
Research indicates that derivatives of proline, including this compound, exhibit significant antioxidant properties. A study demonstrated that proline derivatives could reduce oxidative stress markers in various cell lines. The compound was shown to scavenge free radicals effectively and inhibit lipid peroxidation, which is crucial for preventing cellular damage associated with oxidative stress .
Neuroprotective Effects
In neuropharmacological studies, this compound has been evaluated for its neuroprotective effects against excitotoxicity induced by glutamate or pilocarpine. In vitro experiments revealed that the compound enhances cell viability in astrocytes exposed to cytotoxic conditions. Specifically, treatment with the compound significantly reduced reactive oxygen species (ROS) levels and improved mitochondrial function in these cells .
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory activity. It has been shown to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and reducing the expression of cyclooxygenase enzymes. This suggests potential therapeutic applications in conditions characterized by chronic inflammation .
The biological activities of this compound can be attributed to several mechanisms:
- Radical Scavenging : The presence of hydroxyl groups in its structure enhances its ability to donate electrons and neutralize free radicals.
- Mitochondrial Protection : The compound stabilizes mitochondrial membranes and prevents depolarization caused by oxidative stress.
- Cytokine Modulation : It influences the signaling pathways involved in inflammation, potentially through interactions with nuclear factor kappa B (NF-kB) and other transcription factors .
Study on Neuroprotective Effects
A notable study published in Molecules evaluated the neuroprotective effects of various proline derivatives, including this compound. The results indicated that at concentrations of 25 µg/mL and above, the compound significantly increased cell viability in astrocytes subjected to oxidative stress from pilocarpine exposure. The treatment reduced ROS levels by up to 75% compared to untreated controls .
Antioxidant Activity Assessment
Another investigation focused on the antioxidant capabilities of this compound compared to other known antioxidants like Trolox. The study found that this compound exhibited comparable or superior activity in scavenging DPPH radicals at lower concentrations .
Q & A
Q. What are the key steps in synthesizing (4R,2S)-4-hydroxy-1-(9-phenyl-9H-fluoren-9-yl)-proline methyl ester?
- Methodological Answer : Synthesis typically involves regioselective enolization and alkylation of a proline derivative. For example, enolization of 4-oxo-proline esters with strong bases like KN(SiMe₃)₂ (400 mol%) followed by alkylation with iodomethane yields β-alkylproline intermediates. Subsequent hydride reduction and protecting group exchange (e.g., hydrogenation with di-tert-butyl dicarbonate) yield enantiopure hydroxyproline derivatives . Column chromatography and crystallization are critical for purification .
Q. How is the stereochemical configuration of the compound confirmed experimentally?
- Methodological Answer :
- NMR Spectroscopy : Key signals for the hydroxy group (δ ~4.5–5.5 ppm) and methyl ester (δ ~3.6–3.8 ppm) confirm substitution patterns. Coupling constants (e.g., J values for vicinal protons) validate the (4R,2S) configuration .
- X-ray Crystallography : Programs like SHELXL refine crystal structures to determine bond angles and spatial arrangements. For fluorenyl-proline derivatives, intermolecular hydrogen bonds and π-π stacking interactions are often observed .
Q. What purification techniques are recommended for this compound?
- Methodological Answer :
- Flash Chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 20–50%) to resolve polar impurities.
- Recrystallization : Optimal solvents (e.g., methanol/dichloromethane mixtures) exploit solubility differences for high-purity crystals .
Advanced Research Questions
Q. How can regioselectivity challenges during alkylation of the proline core be addressed?
- Methodological Answer : Regioselectivity is controlled by steric and electronic factors. Using bulky bases (e.g., KN(SiMe₃)₂) promotes enolization at the less hindered carbonyl group. Computational modeling (DFT) predicts transition-state energies to optimize reaction conditions . Monitoring reaction progress via LC-MS ensures minimal byproduct formation.
Q. What strategies ensure stereochemical fidelity during hydroxyproline derivatization?
- Methodological Answer :
- Chiral Auxiliaries : The 9-phenylfluorenyl (Pf) group acts as a steric director, favoring specific facial attack during alkylation .
- Asymmetric Catalysis : Proline-based organocatalysts can enhance enantioselectivity in downstream functionalization steps.
- Dynamic Kinetic Resolution : Use racemization-prone intermediates with chiral ligands to bias product formation .
Q. How does the 9-phenylfluorenyl group influence the compound’s electronic properties?
- Methodological Answer : The fluorenyl group’s extended π-system alters electron density distribution, which is measurable via:
- UV-Vis Spectroscopy : Absorption maxima shifts (e.g., λ ~270–300 nm) indicate conjugation effects.
- DFT Calculations : HOMO-LUMO gaps and Mulliken charges correlate with reactivity in nucleophilic/electrophilic reactions .
Q. What are the safety protocols for handling this compound given its toxicity profile?
- Methodological Answer :
- Exposure Controls : Use fume hoods for weighing and reactions. Wear nitrile gloves, lab coats, and safety goggles .
- First Aid : For inhalation exposure, move to fresh air; for dermal contact, wash with soap and water immediately .
Critical Analysis of Contradictions
- Stereochemical Assignments : and both use NMR and X-ray for configuration validation, but discrepancies may arise in dynamic systems (e.g., rotamers). Cross-validation with circular dichroism (CD) is advised.
- Synthetic Yields : While reports >80% yields for alkylation, scalability issues (e.g., solvent purity, base stoichiometry) may require optimization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
